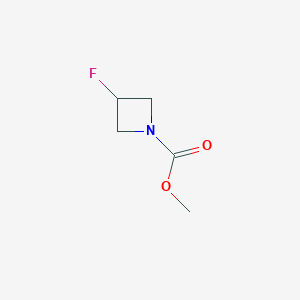
Methyl 3-fluoroazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoroazetidine-1-carboxylate typically involves the fluorination of azetidine derivatives. One common method involves the reaction of azetidine with a fluorinating agent under controlled conditions. For example, a vial can be charged with methyl 3-fluoroazetidine-3-carboxylate hydrochloride, along with other reagents such as palladium catalysts and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar fluorination reactions, optimized for yield and purity, and conducted in reactors designed for handling fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while hydrolysis will produce the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced biological activity.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as increased stability or reactivity.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Methyl 3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
- tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate
Uniqueness
Methyl 3-fluoroazetidine-1-carboxylate is unique due to its specific fluorination pattern and the presence of the ester group. This combination can result in distinct chemical reactivity and biological activity compared to other fluorinated azetidines. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C5H8FNO2 |
|---|---|
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
methyl 3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C5H8FNO2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
YWBOELLNAOEUMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CC(C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


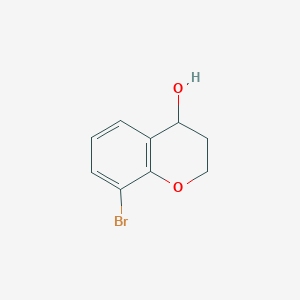
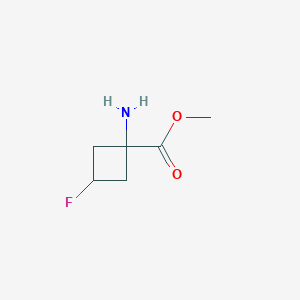

![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)
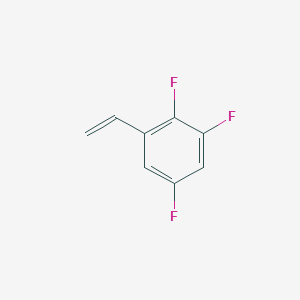
![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
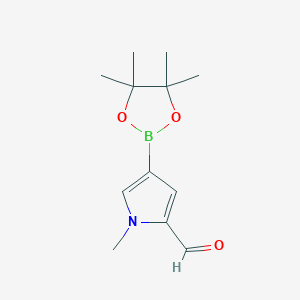
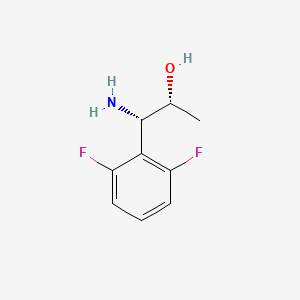
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)

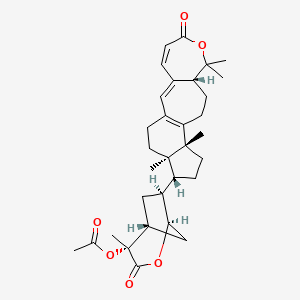
![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
